sPLA2 inhibitor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Phospholipase A2 Inhibition

The primary area of scientific research on (S)-5-(4-Benzyloxy-phenyl)-4-(7-phenyl-heptanoylamino)-pentanoic acid focuses on its inhibitory effect on the enzyme Phospholipase A2 (PLA2) [, ]. PLA2 plays a crucial role in various biological processes, including inflammation. Inhibiting PLA2 activity has potential therapeutic applications in inflammatory diseases.

Studies have shown that (S)-5-(4-Benzyloxy-phenyl)-4-(7-phenyl-heptanoylamino)-pentanoic acid binds to PLA2, potentially affecting its ability to function [, ]. However, further research is necessary to elucidate the exact mechanism of inhibition and its effectiveness in treating inflammatory conditions.

Secreted phospholipase A2 inhibitors are compounds designed to inhibit the activity of secreted phospholipase A2 enzymes. These enzymes play a crucial role in hydrolyzing phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids, which are involved in various inflammatory processes. Elevated levels of secreted phospholipase A2 have been linked to several diseases, including arthritis and cardiovascular conditions, making these inhibitors potential therapeutic agents for managing inflammation and related disorders .

The primary reaction catalyzed by secreted phospholipase A2 involves the hydrolysis of phospholipids, resulting in the formation of free fatty acids and lysophospholipids. The general reaction can be represented as follows:

Inhibitors typically act by binding to the active site of the enzyme, blocking access to the substrate and preventing the hydrolysis reaction from occurring .

Secreted phospholipase A2 is implicated in various biological processes, including inflammation, cell signaling, and membrane remodeling. The products of its enzymatic activity—such as arachidonic acid—serve as precursors for bioactive lipids involved in inflammatory responses. Inhibiting this enzyme can reduce the levels of these inflammatory mediators, thereby providing therapeutic benefits in conditions characterized by excessive inflammation .

Several methods have been developed for synthesizing secreted phospholipase A2 inhibitors. Common approaches include:

- Chemical Synthesis: Traditional organic synthesis methods are employed to create small molecule inhibitors with specific structural features that confer selectivity towards different isoforms of secreted phospholipase A2.

- Structure-Based Drug Design: Utilizing crystallographic data of enzyme-inhibitor complexes to design novel inhibitors that fit precisely into the active site of secreted phospholipase A2.

- Fragment-Based Drug Discovery: Screening small molecular fragments that bind to the enzyme followed by optimization to develop potent inhibitors .

Secreted phospholipase A2 inhibitors have several applications in medicine, particularly in treating:

- Inflammatory Diseases: Such as rheumatoid arthritis and asthma, where inhibition can reduce symptoms and disease progression.

- Cardiovascular Disorders: By modulating lipid metabolism and inflammatory responses.

- Cancer Therapy: Some studies suggest that targeting secreted phospholipase A2 may affect tumor progression and metastasis due to its role in inflammation and cell signaling pathways .

Interaction studies focus on understanding how small molecule inhibitors interact with secreted phospholipase A2 at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy are employed to elucidate binding modes and affinities. These studies reveal critical insights into how structural features of inhibitors influence their efficacy and selectivity against different isoforms of secreted phospholipase A2 .

Several compounds exhibit similar inhibitory effects on phospholipase A2 enzymes. Here is a comparison highlighting their uniqueness:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Darapladib | Lipoprotein-associated | Inhibits lipoprotein-associated phospholipase A2 | Synergistic effects with ferroptosis pathways |

| Varespladib | Secreted phospholipase A2 | Directly inhibits secreted phospholipase A2 | Effective against snake venom toxins |

| AZD2716 | Secreted phospholipase A2 | Selectively inhibits secreted phospholipase A2 | Excellent pharmacokinetic properties across species |

| CHEC-9 | Venom-derived inhibitor | Inhibits specific groups of secreted phospholipase A2 | Derived from snake venom; potential therapeutic use |

Secreted phospholipase A2 inhibitors are unique due to their specificity towards various isoforms, their ability to modulate inflammatory pathways effectively, and their potential applications across multiple disease states .

The development of synthetic small molecule inhibitors targeting secreted phospholipase A2 enzymes has been driven by structure-based drug design principles, leveraging the well-characterized active site architecture of these enzymes [1] [2]. The design strategy has evolved from early screening hits to sophisticated optimization campaigns that exploit specific enzyme-inhibitor interactions.

Indole-Based Scaffolds

The indole carboxamide framework represents the most extensively developed class of synthetic secreted phospholipase A2 inhibitors [1] [2] [3]. The archetypal inhibitor varespladib (LY315920) demonstrates the core structural requirements for potent secreted phospholipase A2 inhibition [4] [3]. These inhibitors establish three hydrogen bonds and one coordination bond with the catalytic calcium ion through their primary amide warhead [5]. The indole core occupies a hydrophobic pocket formed by residues Leu5, Val9, Pro17, Tyr20, Cys43, Ile94, and Leu98 [5].

Structure-activity relationship studies have demonstrated the critical importance of specific substitution patterns [3] [5]. The introduction of a carboxylic acid group in the meta position of the terminal N-aryl ring resulted in submicromolar secreted phospholipase A2-X inhibition [5]. Addition of a methyl group at the alpha position enhanced selectivity for group V secreted phospholipase A2 while reducing activity against group X [3].

Biphenyl Derivatives

AstraZeneca developed a series of biphenyl derivatives exemplified by AZD2716, which exhibits inhibitory constants of 10, 40, and 400 nM against groups IIA, V, and X secreted phospholipase A2, respectively [3]. These compounds demonstrate structure-based optimization from fragment screening approaches, utilizing expedited structure-based design to achieve three orders of magnitude improvement in potency from initial hits [3].

Substituted Piperazine Derivatives

Highly potent inhibitors with inhibitory constants of 0.1 μM have been developed based on substituted piperazine scaffolds [6]. These compounds demonstrate oral bioavailability and anti-inflammatory efficacy comparable to indomethacin at 10 mg/kg in carrageenan-induced edema models [6]. Structure-activity relationships reveal that inhibition depends on alkyl chain length, with optimal activity observed for 13-17 carbon chains [7].

Indolizine and Indene Derivatives

Potent indolizine derivatives, particularly 1-(carbamoylmethyl)indolizine and 1-oxamoylindolizine derivatives, exhibit exceptional inhibitory activity approaching the stoichiometric limit of chromogenic assays [8]. The latter class demonstrates improved stability while maintaining potency, representing a significant advancement in inhibitor optimization [8].

Crystal Structure-Guided Design

Crystal structures of secreted phospholipase A2-inhibitor complexes have provided critical insights for rational drug design [9] [10]. The structure of human secretory phospholipase A2-IIA complexed with the indolizine inhibitor 120-1032 revealed that the oxycarboxylate group coordinates to calcium and participates in water-mediated hydrogen bonding to the catalytic Asp49 [9]. These structural insights have guided the development of increasingly potent and selective inhibitors through iterative design cycles [10].

Natural Product-Derived Inhibitors and Their Pharmacophores

Natural products have provided valuable starting points for secreted phospholipase A2 inhibitor development, offering diverse chemical scaffolds and novel mechanisms of action [11] [12] [13].

Flavonoid Inhibitors

Flavonoids represent a major class of natural product-derived secreted phospholipase A2 inhibitors [14] [15] [16] [13]. Quercetin demonstrates potent inhibitory activity against group IIA secreted phospholipase A2 through binding interactions that involve both hydrophobic and polar contacts [15]. Structure-activity relationship studies indicate that hydroxyl groups at the 5-position, double bonds in the oxane ring, and hydroxyl groups at the 3'- and 4'-positions are critical for selective group II secreted phospholipase A2 inhibition [16].

The flavonoid rutin efficiently inhibits group II secreted phospholipase A2 from Vipera russelli and Crotalus atrox but exhibits only weak inhibition of group I enzymes [16]. This selectivity pattern has been exploited in the development of synthetic analogs. Among the most potent flavonoid inhibitors are biflavonoids such as ochnaflavone, which demonstrate exceptional activity against secreted phospholipase A2-IIA [17].

Plant Alkaloids

Aristolochic acid represents a potent plant alkaloid inhibitor that demonstrates high affinity for secreted phospholipase A2 [11] [18]. Crystal structure analysis reveals that the hydroxyl group of aristolochic acid forms two hydrogen bonds with His48 and Asp49, providing critical binding interactions [18]. The compound exhibits anti-inflammatory activity through inhibition of both secreted phospholipase A2 and human synovial fluid phospholipase A2 [11].

Marine Natural Products

Marine organisms have yielded several important secreted phospholipase A2 inhibitors [11]. Manoalide and its derivatives, including scalaradial, represent potent inhibitors with inhibitory constants of 0.02 μM against human synovial fluid phospholipase A2 [11]. These compounds demonstrate structure-activity relationships that emphasize the importance of the closed ring form for inhibitory activity [19].

Pharmacophore Development

Pharmacophore modeling studies have identified key structural features required for secreted phospholipase A2 inhibition [20] [21]. A receptor-based pharmacophore model consisting of one hydrogen bond acceptor, two hydrogen bond donors, and one hydrophobic region has been successfully employed for virtual screening of compound libraries [20]. These pharmacophore models guide the optimization of both natural product-derived and synthetic inhibitors.

Challenges in Achieving Isoform Selectivity

The development of isoform-selective secreted phospholipase A2 inhibitors represents a major challenge in the field, with significant implications for therapeutic applications [5] [22] [23].

Structural Basis of Selectivity

Secreted phospholipase A2 isoforms share highly conserved active site architectures, making selective inhibition challenging [5] [22]. However, subtle differences in the hydrophobic binding pockets offer opportunities for selective inhibitor design. In secreted phospholipase A2-X, residues Leu5, Val9, and Leu98 are replaced by Phe, Ile, and Phe respectively in secreted phospholipase A2-IIA, resulting in differences in pocket size that can be exploited for selectivity [5].

Group IIA-Selective Inhibitors

Significant progress has been made in developing group IIA-selective inhibitors [22] [23]. Replacement of the carboxylate group with amine, amide, or hydroxyl groups maintains human group IIA secreted phospholipase A2 inhibition potency while dramatically reducing activity against groups V and X [22]. These non-carboxylate inhibitors bind the group IIA secreted phospholipase A2 active site in a calcium-independent manner that requires lipid membrane presence [22].

Membrane-Dependent Binding Mechanisms

The discovery that certain inhibitors exhibit membrane-dependent binding has revealed new mechanisms for achieving selectivity [22] [24]. Group IIA-selective inhibitors bind the active site through interactions that depend on lipid membrane presence rather than calcium coordination [22]. This membrane-dependent mechanism offers a novel approach to achieving isoform selectivity.

Allosteric Modulation Strategies

Understanding of membrane-enzyme interactions has revealed allosteric sites that could be targeted for selective inhibition [25] [24]. Membranes serve as allosteric activators of phospholipase A2 enzymes, shifting conformational equilibria toward active states [25]. Targeting these allosteric interactions offers potential for developing isoform-selective inhibitors that do not compete with substrate binding.

Clinical Translation Challenges

Despite significant advances in inhibitor development, clinical translation has proven challenging [26]. Varespladib, the most extensively studied secreted phospholipase A2 inhibitor, failed in clinical trials for rheumatoid arthritis and showed mixed results in cardiovascular disease studies [27] [26]. These failures highlight the need for improved selectivity and understanding of the complex roles of different secreted phospholipase A2 isoforms in disease pathophysiology.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

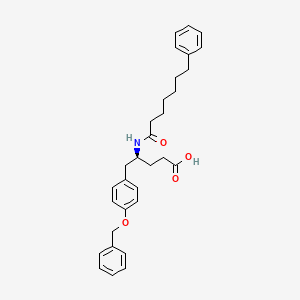

(4S)-4-(7-phenylheptanoylamino)-5-(4-phenylmethoxyphenyl)pentanoic acid

Dates

2: Yang X, Sheng W, Ridgley DM, Haidekker MA, Sun GY, Lee JC. Astrocytes regulate α-secretase-cleaved soluble amyloid precursor protein secretion in neuronal cells: Involvement of group IIA secretory phospholipase A2. Neuroscience. 2015 Aug 6;300:508-17. doi: 10.1016/j.neuroscience.2015.05.052. PubMed PMID: 26037803; PubMed Central PMCID: PMC4485573.

3: Iyer A, Lim J, Poudyal H, Reid RC, Suen JY, Webster J, Prins JB, Whitehead JP, Fairlie DP, Brown L. An inhibitor of phospholipase A2 group IIA modulates adipocyte signaling and protects against diet-induced metabolic syndrome in rats. Diabetes. 2012 Sep;61(9):2320-9. doi: 10.2337/db11-1179. PubMed PMID: 22923652; PubMed Central PMCID: PMC3425408.

4: Levick S, Loch D, Rolfe B, Reid RC, Fairlie DP, Taylor SM, Brown L. Antifibrotic activity of an inhibitor of group IIA secretory phospholipase A2 in young spontaneously hypertensive rats. J Immunol. 2006 Jun 1;176(11):7000-7. PubMed PMID: 16709861.

5: Gregory LS, Kelly WL, Reid RC, Fairlie DP, Forwood MR. Inhibitors of cyclo-oxygenase-2 and secretory phospholipase A2 preserve bone architecture following ovariectomy in adult rats. Bone. 2006 Jul;39(1):134-42. PubMed PMID: 16473054.